molecular formula C16H13N3O B2969369 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide CAS No. 551931-33-0

4-methyl-N-(6-quinoxalinyl)benzenecarboxamide

Cat. No.: B2969369
CAS No.: 551931-33-0
M. Wt: 263.3
InChI Key: YSVDSHLYEYRMLP-UHFFFAOYSA-N
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Description

4-methyl-N-(6-quinoxalinyl)benzenecarboxamide is a chemical compound with the molecular formula C16H13N3O and a molecular weight of 263.29 g/mol . This compound is known for its unique structure, which includes a quinoxaline ring and a benzenecarboxamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide typically involves the reaction of 4-methylbenzenecarboxylic acid with 6-aminoquinoxaline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent such as dichloromethane (DCM) and a temperature range of 0-25°C .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

4-methyl-N-(6-quinoxalinyl)benzenecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced quinoxaline compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring, using reagents such as halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline N-oxides, while reduction results in quinoxaline amines .

Scientific Research Applications

4-methyl-N-(6-quinoxalinyl)benzenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-N-(6-quinoxalinyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. The quinoxaline ring is known to intercalate with DNA, leading to the inhibition of DNA synthesis and cell proliferation .

Comparison with Similar Compounds

4-methyl-N-(6-quinoxalinyl)benzenecarboxamide can be compared with other similar compounds, such as:

    4-methyl-N-(6-pyridinyl)benzenecarboxamide: This compound has a pyridine ring instead of a quinoxaline ring, which may result in different biological activities and chemical reactivity.

    4-methyl-N-(6-quinolinyl)benzenecarboxamide: The quinoline ring in this compound provides different electronic properties compared to the quinoxaline ring, potentially leading to variations in its mechanism of action and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

4-methyl-N-quinoxalin-6-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c1-11-2-4-12(5-3-11)16(20)19-13-6-7-14-15(10-13)18-9-8-17-14/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVDSHLYEYRMLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC3=NC=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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